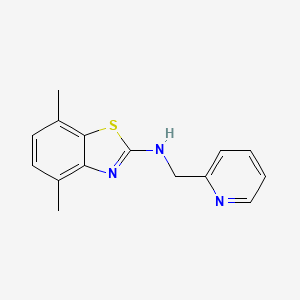

4,7-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

描述

4,7-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of two methyl groups at positions 4 and 7, a pyridin-2-ylmethyl group attached to the nitrogen atom, and an amine group at position 2 of the benzothiazole ring.

属性

IUPAC Name |

4,7-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3S/c1-10-6-7-11(2)14-13(10)18-15(19-14)17-9-12-5-3-4-8-16-12/h3-8H,9H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNOUCHVDJBTKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NCC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

Introduction of Methyl Groups: The methyl groups at positions 4 and 7 can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Attachment of Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group can be introduced through a nucleophilic substitution reaction using pyridin-2-ylmethyl chloride and the benzothiazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridin-2-ylmethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Nitroso or nitro derivatives of the compound.

Reduction: The original amine compound or its derivatives.

Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 4,7-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine exhibit potential anticancer properties. The benzothiazole moiety is known for its ability to inhibit various cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Its structure allows interaction with bacterial membranes, leading to disruption and subsequent cell death. In vitro studies have demonstrated effectiveness against several pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Material Science

Fluorescent Probes

Due to its distinct fluorescent properties, this compound can serve as a fluorescent probe in biological imaging. Its ability to emit light upon excitation makes it useful for tracking cellular processes in real-time . This application is particularly valuable in studying cellular dynamics and interactions within live cells.

Biological Research

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly focusing on enzymes involved in cancer metabolism. By inhibiting these enzymes, the compound may help to slow down tumor growth and proliferation. Research findings suggest that it can selectively inhibit certain enzymes without affecting normal cellular functions .

Case Studies

作用机制

The mechanism of action of 4,7-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

相似化合物的比较

Similar Compounds

2-aminobenzothiazole: Lacks the methyl and pyridin-2-ylmethyl groups, making it less complex.

4-methylbenzothiazole: Contains only one methyl group and lacks the pyridin-2-ylmethyl group.

7-methylbenzothiazole: Contains only one methyl group and lacks the pyridin-2-ylmethyl group.

Uniqueness

4,7-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is unique due to the presence of both methyl groups and the pyridin-2-ylmethyl group, which confer distinct chemical and biological properties

生物活性

4,7-Dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, also known by its CAS number 1105191-30-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 269.37 g/mol. Its structure includes a benzothiazole moiety which is known for various pharmacological activities. The IUPAC name is 4,7-dimethyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. In particular:

- Cell Proliferation Inhibition : The compound has been shown to significantly inhibit the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma), A549 (human lung carcinoma), and H1299 (non-small cell lung cancer) cells. In vitro assays indicated that at concentrations of 1, 2, and 4 μM, the compound induced apoptosis and arrested the cell cycle .

- Mechanistic Insights : The biological evaluation revealed that this compound inhibits critical signaling pathways involved in cancer progression, specifically the AKT and ERK pathways. These pathways are often activated in cancer cells to promote survival and proliferation .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound also exhibits anti-inflammatory activity:

- Cytokine Modulation : Studies have shown that this compound reduces the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in treated cells . This suggests a dual action where it not only targets cancer cells but also modulates the inflammatory environment that can facilitate tumor growth.

Study on Benzothiazole Derivatives

A comprehensive study synthesized several benzothiazole derivatives and evaluated their biological activities. Among these derivatives, this compound was identified as one of the most promising candidates due to its significant inhibition of cancer cell lines and its ability to reduce inflammatory markers .

| Compound Name | Cell Lines Tested | IC50 (μM) | Main Activity |

|---|---|---|---|

| Compound B7 | A431 | 1.5 | Anticancer |

| A549 | 2.0 | Anticancer | |

| H1299 | 1.8 | Anticancer | |

| - | - | Anti-inflammatory |

常见问题

Q. Table 1: Key NMR Signals for Structural Confirmation

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Source |

|---|---|---|---|

| Pyridine C-H (ortho to N) | 8.3–8.5 | Doublet | |

| Benzothiazole C(7)-CH | 2.4–2.6 | Singlet |

Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereoelectronic effects and intramolecular interactions. For example:

- Torsion Angles : The dihedral angle between benzothiazole and pyridine rings (e.g., 85–95°) determines π-π stacking potential .

- Hydrogen Bonding : N–H···N interactions between the benzothiazole amine and pyridine nitrogen stabilize the crystal lattice (bond length: ~2.8–3.0 Å) .

- Validation : Compare experimental unit cell parameters (e.g., ) with density functional theory (DFT)-optimized structures to assess packing efficiency .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

A multimodal approach is recommended:

- FT-IR : Confirm N–H stretching (3200–3400 cm) and C=S/C=N vibrations (1500–1600 cm^{-1) .

- -NMR : Identify quaternary carbons (e.g., benzothiazole C2 at δ 165–170 ppm) .

- Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H] at m/z 296.12) .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Answer:

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Dose-Response Validation : Replicate activity assays (e.g., kinase inhibition) across multiple concentrations (1 nM–100 µM) to confirm IC trends .

- Metabolite Screening : Use LC-MS to rule out off-target effects from degradation products .

- Structural Analog Comparison : Benchmark activity against derivatives (e.g., 4-methyl-N-(pyridin-3-ylmethyl) analogs) to isolate substituent-specific effects .

Basic: What solvent systems are optimal for solubility and stability studies?

Answer:

Polar aprotic solvents (DMSO, DMF) enhance solubility (>10 mM), but aqueous stability requires buffered solutions (pH 7.4):

- DMSO Stock Solutions : Use ≤1% v/v in cell culture media to avoid cytotoxicity .

- Long-Term Stability : Store at –20°C under argon; monitor degradation via weekly HPLC (retention time shifts >5% indicate instability) .

Advanced: How can computational modeling guide the design of analogs with improved target binding?

Answer:

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations predict binding modes:

- Docking : Prioritize pyridine and benzothiazole moieties for hydrophobic pocket interactions (e.g., ATP-binding sites in kinases) .

- MD Simulations : Calculate binding free energy (ΔG) using MM-PBSA to rank analogs (e.g., ΔG < –8 kcal/mol suggests high affinity) .

- Pharmacophore Mapping : Align electrostatic potentials to optimize hydrogen bond donor/acceptor placement .

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine particulates.

- Waste Disposal : Neutralize with 10% acetic acid before aqueous disposal .

Advanced: How can researchers validate the compound’s mechanism of action in cellular assays?

Answer:

- Knockdown/Rescue Experiments : Use siRNA to silence the target protein and reintroduce via plasmid to confirm activity restoration .

- Biochemical Assays : Measure direct binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Transcriptomic Profiling : RNA-seq can identify downstream pathways affected by treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。